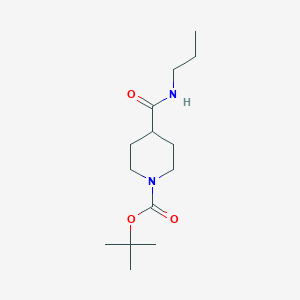
Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 . It has a molecular weight of 270.37 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a propylcarbamoyl group and a tert-butyl group .Physical And Chemical Properties Analysis
Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a solid compound . It has a boiling point of 420.7°C . The compound has a density of 1.1 g/cm3, a vapor pressure of 0.0±0.9 mmHg at 25°C, and a flash point of 148.9°C .Applications De Recherche Scientifique
Chemical Intermediate
“Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
Synthesis of Amides
This compound can be used in the synthesis of amides . Amides have a wide range of applications in the field of pharmaceuticals and polymers.
Synthesis of Sulphonamides
It can also be used in the synthesis of sulphonamides . Sulphonamides are a group of compounds known for their antibiotic properties.
Synthesis of Mannich Bases
Mannich bases can be synthesized using this compound . Mannich bases are known for their biological activities such as anti-inflammatory, analgesic, antifungal, antibacterial, antitubercular, anticancer, and antiviral properties.
Synthesis of Schiff’s Bases
Schiff’s bases can be synthesized using this compound . Schiff’s bases are used in various fields like medicinal chemistry, analytical chemistry, and organocatalysis.
Synthesis of Thiazolidinones
This compound can be used in the synthesis of thiazolidinones . Thiazolidinones are known for their wide spectrum of biological activities including antitumor, anti-inflammatory, antimicrobial, and antiviral activities.
Synthesis of Azetidinones
Azetidinones can be synthesized using this compound . Azetidinones are known for their antimicrobial, antifungal, and antiviral activities.
Synthesis of Imidazolinones
Imidazolinones can be synthesized using this compound . Imidazolinones are known for their herbicidal properties.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a medication, or a component in material science .
Safety and Hazards
Orientations Futures
While specific future directions for Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate are not mentioned in the sources I found, similar compounds have been used in the development of PROTACs (Proteolysis-Targeting Chimeras), a new class of drugs that target proteins for degradation . This suggests potential future directions in drug development and medicinal chemistry .
Propriétés
IUPAC Name |
tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKZWSJMOYLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

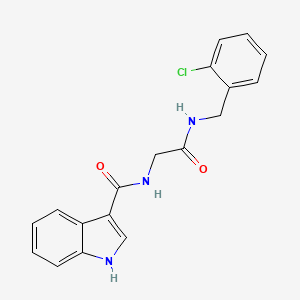
![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)
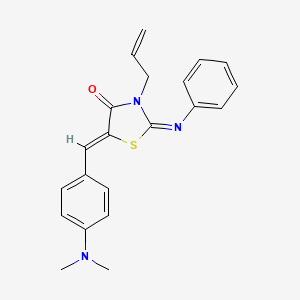
![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)
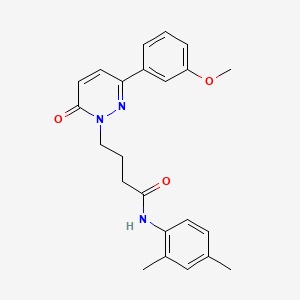
![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)
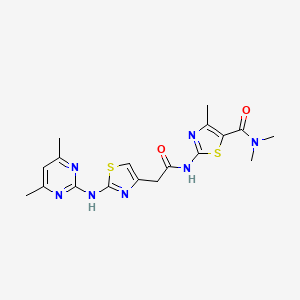
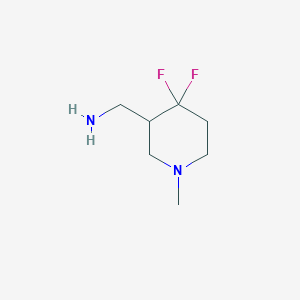
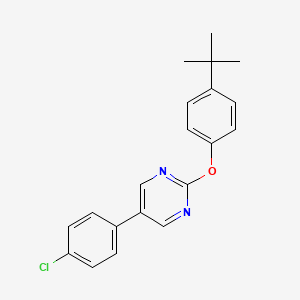
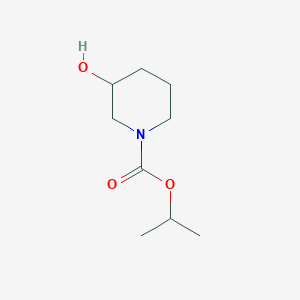

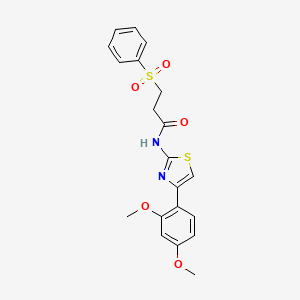
![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)